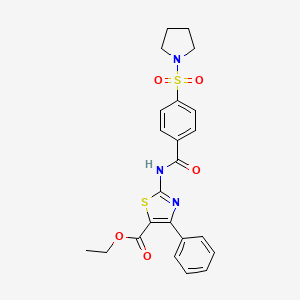

![molecular formula C16H17N3S B2738046 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862245-71-4](/img/structure/B2738046.png)

7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that belong to the larger family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have a fused ring structure with a pyrazole ring attached to a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions, often involving the substituents linked to the ring carbon and nitrogen atoms . The specific reactions and their mechanisms can vary greatly depending on the specific compound and conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound and its substituents . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Synthesis and Electrophilic Substitutions

The compound has been utilized as a precursor in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, showcasing its potential in creating diverse heterocyclic structures. These reactions highlight the compound's reactivity towards different electrophilic reagents, leading to the synthesis of various derivatives with potential applications in drug development and materials science (Atta, 2011).

Reactivity and Derivative Synthesis

The reactivity of similar pyrazolo[1,5-a]pyrimidine compounds has been studied, resulting in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These activities demonstrate the compound's utility in generating new chemical entities that could serve as ligands for various biological targets, potentially leading to new therapeutic agents (Bruni et al., 1994).

Anti-inflammatory Properties

Research has also focused on the modification of pyrazolo[1,5-a]pyrimidine structures to explore their anti-inflammatory properties. These studies have led to the identification of derivatives with high activity and a better therapeutic index than standard drugs, without ulcerogenic activity. This suggests the potential of 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives in the development of safer anti-inflammatory medications (Auzzi et al., 1983).

Antimicrobial Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have shown significant antimicrobial activity, indicating the compound's potential in combating bacterial and fungal infections. This highlights its relevance in addressing the growing concern of antibiotic resistance (Al-Turkistani et al., 2011).

Antiviral and Receptor Binding Studies

7-Aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of hepatitis C virus, demonstrating the compound's utility in antiviral research. Additionally, studies on the binding affinity of these derivatives to adenosine receptors suggest their potential in neurological and cardiovascular drug development (Hwang et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research into pyrazolo[1,5-a]pyrimidines is ongoing, with many potential applications in medicinal chemistry and other fields . Future research may focus on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives with enhanced properties, investigating their mechanisms of action, and exploring their potential uses .

Propriétés

IUPAC Name |

7-ethylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-4-20-14-10-11(2)17-16-15(12(3)18-19(14)16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSIOLXFUKXRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2737969.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2737982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)